molecular formula C8H9NO2S B1414712 2-(Ethylsulfanyl)pyridine-4-carboxylic acid CAS No. 1019485-25-6

2-(Ethylsulfanyl)pyridine-4-carboxylic acid

Cat. No. B1414712
CAS RN: 1019485-25-6
M. Wt: 183.23 g/mol
InChI Key: KWHSFDDEONYSOT-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)pyridine-4-carboxylic acid, also known as 4-pyridinecarboxylic acid ethylsulfanyl ester, is a chemical compound belonging to the class of pyridinecarboxylic acid derivatives. It has a molecular formula of C7H9NO2S and a molecular weight of 183.22 g/mol. This compound has a wide range of applications in the fields of biochemistry, pharmacology, and materials science.

Scientific Research Applications

1. Chemical Synthesis and Annulation Reactions

The use of ethyl 2-methyl-2,3-butadienoate, which can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, represents a significant application in chemical synthesis. This process leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing the utility of related pyridine compounds in complex chemical transformations (Zhu, Lan, & Kwon, 2003).

2. Advanced Materials and Nanoparticles

The development of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for the synthesis of various organic compounds highlights the role of similar pyridine derivatives in material science. These nanoparticles have shown promise in catalyzing reactions under solvent-free conditions, demonstrating both environmental and efficiency benefits (Asghari & Mohammadnia, 2016).

3. Analytical Chemistry Applications

In the field of analytical chemistry, compounds like 2-(phthalimino)ethyl trifluoromethanesulfonate have been used for the preparation of carboxylic acid 2-(phthalimino)ethyl ester derivatives. These derivatives facilitate spectrophotometric detection in high-performance liquid chromatography, indicating the significant role of similar pyridine compounds in analytical methodologies (Yasaka et al., 1990).

4. Antimicrobial Research

Research into antimicrobial activities of pyridine-2-carboxylic acid and its derivatives, like 4-methoxy-pyridine-2-carboxylic acid, has shown these compounds to be effective against various bacteria, including Gram-positive and Gram-negative strains. This suggests a potential application in the development of new antibacterial agents (Tamer et al., 2018).

5. Coordination Chemistry and Metal Complexes

The interaction of pyridine-2-carboxylic acid and related compounds with metal ions to form coordination polymers or metal complexes is another important area of research. These interactions lead to the formation of various structurally interesting and potentially functional materials (Ghosh, Savitha, & Bharadwaj, 2004).

properties

IUPAC Name

2-ethylsulfanylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHSFDDEONYSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfanyl)pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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